

An In-depth Technical Guide to Cyclopropyltriphenylphosphonium Bromide (CAS 14114-05-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclopropyltriphenylphosphonium
bromide

Cat. No.: B044507

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Introduction

Cyclopropyltriphenylphosphonium bromide, with the CAS number 14114-05-7, is a quaternary phosphonium salt that has garnered significant attention in the field of organic synthesis. Its utility primarily stems from its role as a Wittig reagent, facilitating the formation of carbon-carbon double bonds, specifically for the introduction of a cyclopropylidene moiety. This unique reactivity makes it a valuable tool in the synthesis of complex organic molecules, including those with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and its emerging role in medicinal chemistry.

Chemical and Physical Properties

Cyclopropyltriphenylphosphonium bromide is a white to off-white crystalline solid.^[1] It is characterized by a central phosphorus atom bonded to three phenyl groups and one cyclopropyl group, with a bromide counterion. The presence of the strained cyclopropyl ring imparts distinct steric and electronic properties that influence its reactivity. A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference
CAS Number	14114-05-7	
Molecular Formula	C ₂₁ H ₂₀ BrP	
Molecular Weight	383.26 g/mol	
Melting Point	178-181 °C	[2]
Appearance	White to off-white solid	[1]
Solubility	Soluble in water	[1]
SMILES	C1CC1--INVALID-LINK-- (c3ccccc3)c4ccccc4.[Br-]	[2]
InChI Key	XMPWFKHMCNRJCL- UHFFFAOYSA-M	[2]

Synthesis and Experimental Protocols

The synthesis of **cyclopropyltriphenylphosphonium bromide** is typically achieved through a two-step process starting from 1,3-dibromopropane and triphenylphosphine.

Synthesis of (3-Bromopropyl)triphenylphosphonium bromide

The first step involves the quaternization of triphenylphosphine with an excess of 1,3-dibromopropane.

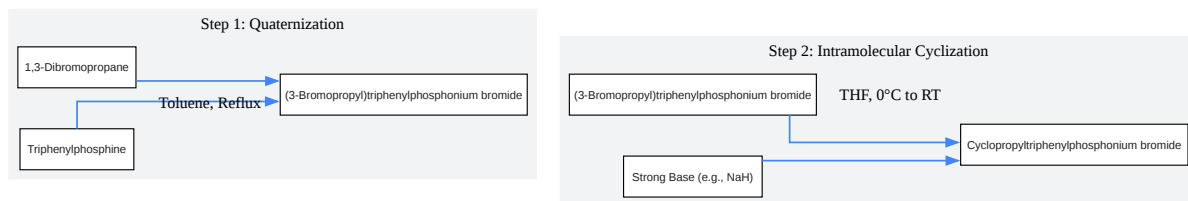
- Experimental Protocol:
 - In a round-bottom flask equipped with a reflux condenser, dissolve triphenylphosphine (1.0 eq) in a suitable solvent such as toluene or acetonitrile.
 - Add 1,3-dibromopropane (1.1-1.5 eq) to the solution.
 - Heat the reaction mixture to reflux and maintain for 12-24 hours.

- Cool the mixture to room temperature, which should result in the precipitation of a white solid.
- Collect the solid by vacuum filtration, wash with a non-polar solvent (e.g., hexane or ether), and dry under vacuum to yield (3-bromopropyl)triphenylphosphonium bromide.

Intramolecular Cyclization to form Cyclopropyltriphenylphosphonium bromide

The second step is an intramolecular Williamson ether-like reaction, where a strong base is used to deprotonate the carbon alpha to the phosphonium salt, followed by nucleophilic attack on the terminal bromine to form the cyclopropane ring.

- Experimental Protocol:
 - Suspend (3-bromopropyl)triphenylphosphonium bromide (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
 - Cool the suspension in an ice bath.
 - Slowly add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.0-1.2 eq), to the suspension.
 - Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitor by TLC).
 - Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
 - Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
 - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
 - The product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/ether).



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Caption: Synthetic pathway for **Cyclopropyltriphenylphosphonium bromide**.

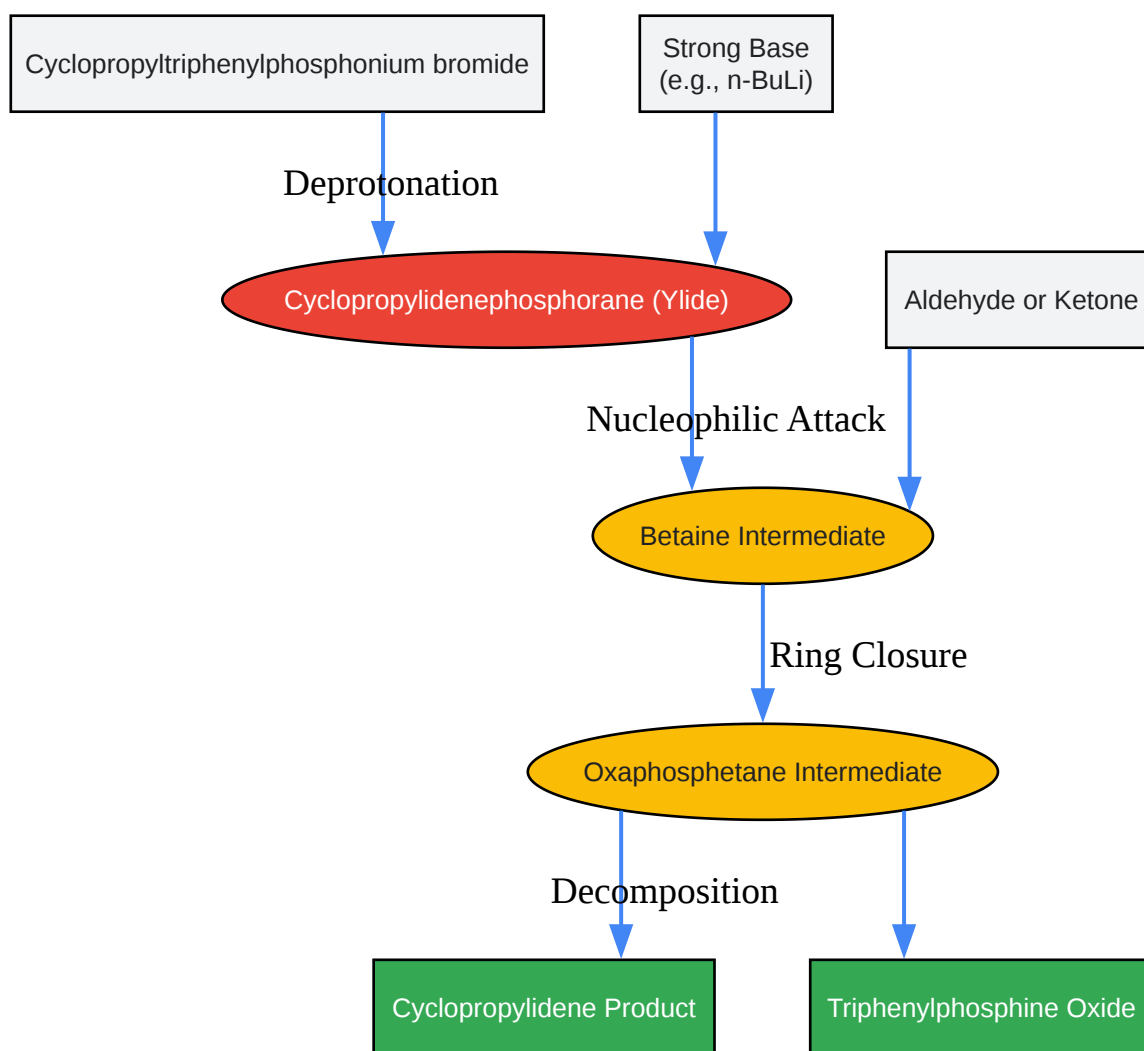
Applications in Organic Synthesis: The Wittig Reaction

The primary application of **cyclopropyltriphenylphosphonium bromide** is in the Wittig reaction to synthesize cyclopropylidene-containing compounds. The reaction involves the formation of a phosphorus ylide by deprotonation of the phosphonium salt, which then reacts with a carbonyl compound (aldehyde or ketone) to yield an alkene and triphenylphosphine oxide.

General Wittig Reaction Protocol

- Experimental Protocol:
 - In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend **cyclopropyltriphenylphosphonium bromide** (1.1-1.5 eq) in anhydrous THF.
 - Cool the suspension to -78 °C or 0 °C.
 - Add a strong base, such as n-butyllithium (n-BuLi), sodium hexamethyldisilazide (NaHMDS), or potassium tert-butoxide (t-BuOK) (1.0-1.2 eq), dropwise to the suspension. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).

- Stir the mixture at the same temperature for 30-60 minutes.
- Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise to the ylide solution.
- Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-12 hours, or until the reaction is complete (monitor by TLC).
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the mixture with an organic solvent (e.g., ether or ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting alkene by flash column chromatography.



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Caption: General mechanism of the Wittig reaction.

Applications in the Synthesis of Bioactive Molecules

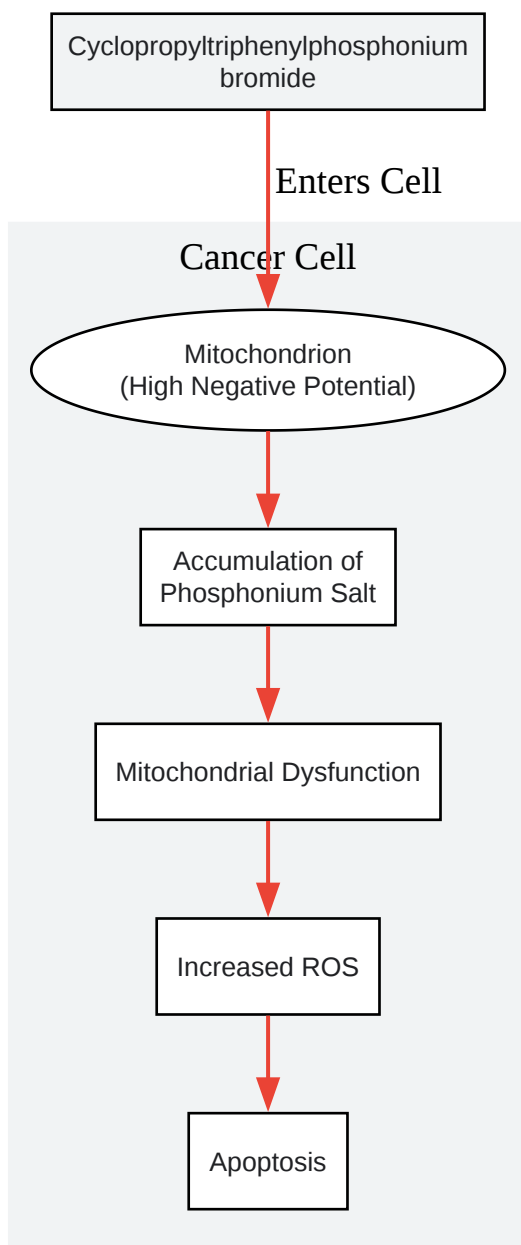
The cyclopropyl moiety is a valuable structural motif in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, and modulate the conformational properties of a molecule. **Cyclopropyltriphenylphosphonium bromide** serves as a key reagent for installing the cyclopropylidene group, which can be a precursor to more complex cyclopropane-containing structures. While direct evidence for the widespread use of this specific reagent in late-stage drug synthesis is not extensively documented in publicly available literature, its utility in the synthesis of building blocks for drug discovery is evident. For example, it has been used in the synthesis of precursors for keto halides, which are then used in sequential azidation and intramolecular Schmidt reactions.

Potential in Drug Development and Antitumor Activity

There is emerging evidence suggesting that **cyclopropyltriphenylphosphonium bromide** may possess antitumor activity. One study reported its cytotoxic activity against tissue culture cells originating from human epidermoid carcinoma of the nasopharynx (KB).^[1] The lipophilic cationic nature of phosphonium salts allows them to preferentially accumulate within the mitochondria of cancer cells, which have a higher mitochondrial membrane potential compared to normal cells. This accumulation can lead to the disruption of mitochondrial function and induce apoptosis.

While the precise mechanism of action for **cyclopropyltriphenylphosphonium bromide** is not yet fully elucidated, the general mechanism for cytotoxic phosphonium salts involves the following steps:

- **Selective Accumulation:** The positive charge on the phosphorus atom drives the accumulation of the compound within the negatively charged mitochondrial matrix of cancer cells.
- **Mitochondrial Dysfunction:** The accumulated phosphonium salt can disrupt the mitochondrial respiratory chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).
- **Induction of Apoptosis:** The increased oxidative stress and mitochondrial damage can trigger the intrinsic apoptotic pathway, leading to programmed cell death.



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Caption: Proposed mechanism of anticancer activity.

Further research is required to fully understand the specific signaling pathways modulated by **cyclopropyltriphenylphosphonium bromide** and to evaluate its potential as a therapeutic agent.

Safety and Handling

Cyclopropyltriphenylphosphonium bromide is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Cyclopropyltriphenylphosphonium bromide is a versatile and valuable reagent in organic synthesis, particularly for the introduction of the cyclopropylidene moiety via the Wittig reaction. Its application extends to the synthesis of complex molecules, with potential implications in drug discovery and development. The emerging evidence of its antitumor activity warrants further investigation into its mechanism of action and therapeutic potential. This guide provides a foundational understanding for researchers and scientists working with this important compound.

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to Cyclopropyltriphenylphosphonium Bromide (CAS 14114-05-7)]. BenchChem, [2025]. [Online PDF]. Available at:

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